7-Cyclopropyl-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
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Overview
Description
7-Cyclopropyl-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications .
Preparation Methods
The synthesis of 7-Cyclopropyl-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride in supercritical carbon dioxide . This reaction is performed under solvent-free conditions at high pressure. Industrial production methods may involve optimization of these conditions to enhance yield and purity.
Chemical Reactions Analysis
7-Cyclopropyl-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Cyclopropyl-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 7-Cyclopropyl-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 7-Cyclopropyl-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one include:
7-Cyclopropyl-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine: This compound has a similar structure but with an amine group at the 2-position.
5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one: This compound is an intermediate in the synthesis of antiviral drugs and has a similar triazolopyrimidine core.
7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: This compound has a hydroxyl group at the 7-position and is studied for its pharmacological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H10N4O |
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Molecular Weight |
190.20 g/mol |
IUPAC Name |
7-cyclopropyl-2-methyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C9H10N4O/c1-5-10-9-11-8(14)4-7(6-2-3-6)13(9)12-5/h4,6H,2-3H2,1H3,(H,10,11,12,14) |
InChI Key |
SCOGIZLZXXQHTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=O)NC2=N1)C3CC3 |
Origin of Product |
United States |
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